Ethyl 2-oxo-2-(((1-tosylpyrrolidin-2-yl)methyl)amino)acetate Ethyl 2-oxo-2-(((1-tosylpyrrolidin-2-yl)methyl)amino)acetate
Brand Name: Vulcanchem
CAS No.: 896274-46-7
VCID: VC4579021
InChI: InChI=1S/C16H22N2O5S/c1-3-23-16(20)15(19)17-11-13-5-4-10-18(13)24(21,22)14-8-6-12(2)7-9-14/h6-9,13H,3-5,10-11H2,1-2H3,(H,17,19)
SMILES: CCOC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)C
Molecular Formula: C16H22N2O5S
Molecular Weight: 354.42

Ethyl 2-oxo-2-(((1-tosylpyrrolidin-2-yl)methyl)amino)acetate

CAS No.: 896274-46-7

Cat. No.: VC4579021

Molecular Formula: C16H22N2O5S

Molecular Weight: 354.42

* For research use only. Not for human or veterinary use.

Ethyl 2-oxo-2-(((1-tosylpyrrolidin-2-yl)methyl)amino)acetate - 896274-46-7

Specification

CAS No. 896274-46-7
Molecular Formula C16H22N2O5S
Molecular Weight 354.42
IUPAC Name ethyl 2-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methylamino]-2-oxoacetate
Standard InChI InChI=1S/C16H22N2O5S/c1-3-23-16(20)15(19)17-11-13-5-4-10-18(13)24(21,22)14-8-6-12(2)7-9-14/h6-9,13H,3-5,10-11H2,1-2H3,(H,17,19)
Standard InChI Key VINRWHXTUBWKBZ-UHFFFAOYSA-N
SMILES CCOC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)C

Introduction

Chemical Structure and Identification

Molecular Formula and Weight

The compound has the molecular formula C<sub>15</sub>H<sub>21</sub>N<sub>3</sub>O<sub>5</sub>S and a molecular weight of 355.41 g/mol . Its structure (Figure 1) comprises a pyrrolidine ring substituted with a tosyl (p-toluenesulfonyl) group at the 1-position, a methylene-linked amino group at the 2-position, and an ethyl oxoacetate moiety.

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number896274-46-7
IUPAC NameEthyl 2-oxo-2-(((1-tosylpyrrolidin-2-yl)methyl)amino)acetate
Molecular FormulaC<sub>15</sub>H<sub>21</sub>N<sub>3</sub>O<sub>5</sub>S

Synthesis and Reaction Pathways

Primary Synthetic Routes

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves:

  • Alkylation of Tosyl-Protected Pyrrolidine: Reacting 1-tosylpyrrolidin-2-ylmethanamine with ethyl 2-chloro-2-oxoacetate in the presence of a base like potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) in acetone .

  • Cross-Metathesis (CM): Utilizing Grubbs catalysts to couple α,β-unsaturated esters with tosyl-protected amines, followed by oxidation to form the oxoacetate group .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
AlkylationK<sub>2</sub>CO<sub>3</sub>, acetone, 24–48 h70–85%
PurificationColumn chromatography (EtOAc/hexane)N/A

Physicochemical Properties

Experimental Data

While specific data (e.g., melting point) are scarce, analogous compounds suggest:

  • Density: ~1.2–1.4 g/cm³ (estimated for sulfonamide derivatives) .

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and partially soluble in ethyl acetate .

Spectroscopic Characteristics

  • IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch), 1350–1150 cm⁻¹ (S=O stretch) .

  • NMR:

    • <sup>1</sup>H NMR: δ 1.2–1.4 (t, CH<sub>3</sub> of ethyl), δ 2.4 (s, tosyl CH<sub>3</sub>), δ 3.5–4.3 (m, pyrrolidine and NHCH<sub>2</sub>) .

Applications in Organic and Medicinal Chemistry

Intermediate in Drug Synthesis

The compound serves as a precursor for:

  • Kinase Inhibitors: Analogous structures are used in pyrazolo[3,4-d]pyrimidine derivatives targeting cancer pathways.

  • Spirocyclic Compounds: Key in synthesizing diazaspirodecanones with neuropharmacological activity .

Asymmetric Catalysis

Its tosyl-pyrrolidine moiety facilitates enantioselective reactions, such as organocatalytic aza-Michael additions .

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